1-(cyclohex-3-en-1-ylmethyl)-5-pyridin-3-yl-4H-imidazo[4,5-c]pyrazole
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Overview
Description
1-(cyclohex-3-en-1-ylmethyl)-5-pyridin-3-yl-4H-imidazo[4,5-c]pyrazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexene ring, a pyridine ring, and an imidazo[4,5-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclohex-3-en-1-ylmethyl)-5-pyridin-3-yl-4H-imidazo[4,5-c]pyrazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(cyclohex-3-en-1-ylmethyl)-5-pyridin-3-yl-4H-imidazo[4,5-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
1-(cyclohex-3-en-1-ylmethyl)-5-pyridin-3-yl-4H-imidazo[4,5-c]pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(cyclohex-3-en-1-ylmethyl)-5-pyridin-3-yl-4H-imidazo[4,5-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
- 1-(cyclohex-3-en-1-ylmethyl)-1H-pyrazol-5-amine
- (Cyclohex-1-en-1-ylmethyl)amine hydrochloride
- 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride
Comparison: Compared to these similar compounds, 1-(cyclohex-3-en-1-ylmethyl)-5-pyridin-3-yl-4H-imidazo[4,5-c]pyrazole stands out due to its unique combination of the cyclohexene, pyridine, and imidazo[4,5-c]pyrazole moieties.
Properties
IUPAC Name |
1-(cyclohex-3-en-1-ylmethyl)-5-pyridin-3-yl-4H-imidazo[4,5-c]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-2-5-12(6-3-1)11-21-16-14(10-18-21)19-15(20-16)13-7-4-8-17-9-13/h1-2,4,7-10,12H,3,5-6,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRKGLPTRWGVDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2C3=C(C=N2)NC(=N3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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